molecular formula C23H33ClN4O4 B12382326 Thalidomide-NH-C10-NH2 (hydrochloride)

Thalidomide-NH-C10-NH2 (hydrochloride)

Cat. No.: B12382326
M. Wt: 465.0 g/mol
InChI Key: BBQUPKKQVQXRBQ-UHFFFAOYSA-N
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Description

Thalidomide-NH-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its historical use as a sedative and its later discovery as a potent immunomodulatory agent. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of the CRBN protein. It is often utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .

Preparation Methods

The synthesis of Thalidomide-NH-C10-NH2 (hydrochloride) involves several steps, starting from thalidomide. The process typically includes the introduction of a linker to the thalidomide molecule, followed by the addition of the C10-NH2 group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific solvents .

Chemical Reactions Analysis

Thalidomide-NH-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

Thalidomide-NH-C10-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-NH-C10-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the CRBN protein, leading to the selective degradation of target proteins such as IKZF1 and IKZF3. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation and cancer .

Comparison with Similar Compounds

Thalidomide-NH-C10-NH2 (hydrochloride) can be compared with other thalidomide derivatives, such as:

Thalidomide-NH-C10-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs and its ability to recruit the CRBN protein effectively.

Properties

Molecular Formula

C23H33ClN4O4

Molecular Weight

465.0 g/mol

IUPAC Name

4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H

InChI Key

BBQUPKKQVQXRBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl

Origin of Product

United States

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